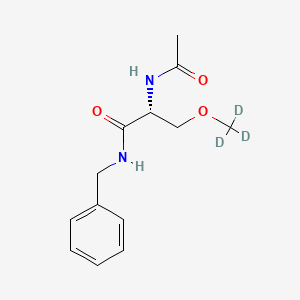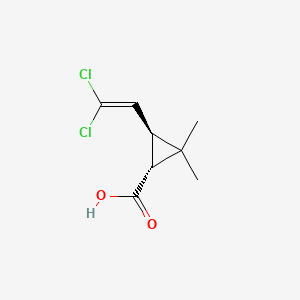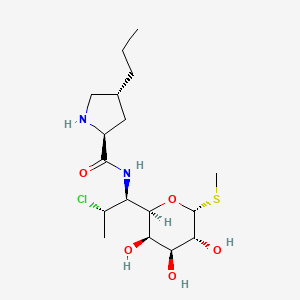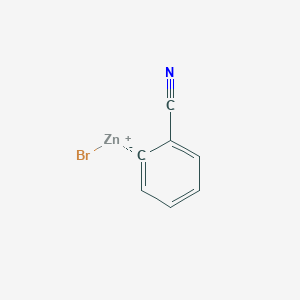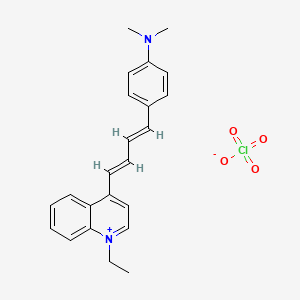
Tosylate-DPA-714
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tosylate-DPA-714 is a compound known for its high affinity for the translocator protein (18 kDa), also known as TSPO. This protein is found on the outer mitochondrial membrane and is involved in various cellular processes, including steroidogenesis and apoptosis. This compound is particularly significant in the field of neuroinflammation imaging, as it can be labeled with fluorine-18 for positron emission tomography (PET) imaging .
Wissenschaftliche Forschungsanwendungen
Tosylate-DPA-714 has a wide range of applications in scientific research:
Neuroinflammation Imaging: It is used in PET imaging to visualize inflammatory processes in the brain, particularly in models of neuroinflammation and brain tumors.
Steroidogenesis Studies: The compound has been shown to stimulate pregnenolone synthesis, making it useful in studies related to steroidogenesis.
Pharmacologic Characterization: This compound is used to evaluate the binding affinity and specificity of TSPO ligands.
Wirkmechanismus
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tosylate-DPA-714 involves the nucleophilic substitution of a tosylate precursor with fluorine-18. The process typically uses tetraethylammonium bicarbonate in acetonitrile at 100°C . The reaction is fully automated on a Trasis AllinOne synthesizer, which enhances reliability and throughput .
Industrial Production Methods
In an industrial setting, the production of this compound follows Good Manufacturing Practice (GMP) guidelines. The process involves the use of a cassette-based system, which allows for the efficient and consistent production of the compound with high radiochemical yields and molar activities .
Analyse Chemischer Reaktionen
Types of Reactions
Tosylate-DPA-714 primarily undergoes nucleophilic substitution reactions. The tosylate group is a good leaving group, making it suitable for substitution with nucleophiles like fluoride ions .
Common Reagents and Conditions
The common reagents used in the synthesis of this compound include tetraethylammonium bicarbonate, acetonitrile, and fluorine-18 . The reaction conditions typically involve heating the mixture to 100°C in an automated synthesizer .
Major Products Formed
The major product formed from the nucleophilic substitution reaction is fluorine-18 labeled DPA-714, which is used for PET imaging .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DPA-713: Another TSPO ligand with similar binding properties but different pharmacokinetic profiles.
PK11195: A well-known TSPO ligand used as a reference compound in many studies.
Uniqueness
Tosylate-DPA-714 is unique due to its high affinity for TSPO and its ability to be labeled with fluorine-18 for PET imaging. This makes it particularly useful for non-invasive imaging of neuroinflammation and other pathological conditions involving TSPO .
Eigenschaften
CAS-Nummer |
958233-17-5 |
|---|---|
Molekularformel |
C29H34N4O5S |
Molekulargewicht |
550.67 |
Reinheit |
>95% |
Synonyme |
N,N-Diethyl-2-(2-(4-(2-tosyloxy-1-ethoxy)phenyl)- 5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


